2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide
Description
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide is a synthetic small molecule featuring a hybrid structure combining a 3,4-dihydroquinoline scaffold, a sulfonamide moiety, and an acetamide linker. The compound’s design integrates structural motifs associated with bioactivity, including the quinoline ring (known for antimicrobial and anti-inflammatory properties) and the sulfamoyl group (common in enzyme inhibitors targeting carbonic anhydrases or sulfotransferases) .
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H19N3O5S/c19-27(24,25)15-6-1-12(2-7-15)10-20-18(23)11-26-14-5-3-13-4-8-17(22)21-16(13)9-14/h1-3,5-7,9H,4,8,10-11H2,(H,20,23)(H,21,22)(H2,19,24,25) |
InChI Key |
QTYGJNHEFPZXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using oxidizing agents such as oxone.
Attachment of the Sulfamoylbenzyl Group: The sulfamoylbenzyl group can be attached through nucleophilic substitution reactions, where the benzyl group is introduced using benzyl halides and the sulfamoyl group is introduced using sulfonamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The sulfamoylbenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Benzyl halides, sulfonamide derivatives.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets. The hydroxyl group and quinoline core can interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoylbenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Compared to 3,4-dihydroquinoline analogs, the addition of the sulfamoylbenzyl-acetamide moiety may enhance solubility and target specificity but could increase metabolic complexity.
Pharmacokinetic and Pharmacodynamic Comparisons
- Solubility: The sulfamoyl group in the target compound likely improves water solubility over unmodified quinoline analogs, similar to sulfonamide-containing drugs like acetazolamide .
- Binding Affinity: Molecular docking studies of related 3,4-dihydroquinoline derivatives suggest moderate affinity for cyclooxygenase-2 (COX-2) (IC₅₀ ~5–20 µM), whereas sulfamoylbenzyl-acetamide hybrids may exhibit dual activity (e.g., COX-2 and CA inhibition) .
- Metabolic Stability : The acetamide linker may reduce hepatic clearance compared to ester-based analogs, as seen in studies of structurally related compounds .
Research Findings and Limitations
- Bioactivity Data Gaps : While sulfamoyl-acetamide hybrids are well-documented in patent literature (e.g., carbonic anhydrase inhibitors ), specific data on the target compound’s efficacy or toxicity remain scarce.
- Structural Optimization: Compared to N-(4-sulfamoylbenzyl)acetamide derivatives, the addition of the quinoline moiety may introduce off-target effects (e.g., CYP450 interactions) requiring further validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
